1-Bromo-4-methanesulfinyl-2-methylbutane

Catalog No.
S13729234
CAS No.
M.F
C6H13BrOS
M. Wt
213.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-methanesulfinyl-2-methylbutane

Product Name

1-Bromo-4-methanesulfinyl-2-methylbutane

IUPAC Name

1-bromo-2-methyl-4-methylsulfinylbutane

Molecular Formula

C6H13BrOS

Molecular Weight

213.14 g/mol

InChI

InChI=1S/C6H13BrOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3

InChI Key

LFVWVMDWDMPAPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)C)CBr

1-Bromo-4-methanesulfinyl-2-methylbutane is an organobromine compound with the molecular formula C6H13BrOS\text{C}_6\text{H}_{13}\text{BrOS}. It features a bromine atom attached to the first carbon of a branched butane chain, which also contains a methanesulfinyl group at the fourth carbon. This compound is characterized by its unique structure, which includes a sulfur atom in the sulfinyl group, contributing to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

1-Bromo-4-methanesulfinyl-2-methylbutane primarily undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as sodium iodide in acetone, leading to the formation of 1-iodo-4-methanesulfinyl-2-methylbutane .
  • Elimination Reactions: Under certain conditions, this compound can also participate in elimination reactions to form alkenes. For instance, treatment with strong bases like sodium ethoxide can lead to dehydrohalogenation, resulting in alkene formation .

The synthesis of 1-bromo-4-methanesulfinyl-2-methylbutane can be achieved through several methods:

  • Alkylation of Sulfinate Salts: One common method involves the alkylation of methanesulfinic acid or its salts with 1-bromo-2-methylbutane under basic conditions to yield the desired compound.
  • Nucleophilic Substitution Reactions: Starting from 1-bromo-2-methylbutane, nucleophilic substitution with methanesulfinyl chloride can also produce the target compound .
  • Radical Reactions: The use of radical initiators in reactions involving alkenes and sulfoxides may also lead to the formation of sulfinyl-containing compounds.

1-Bromo-4-methanesulfinyl-2-methylbutane has potential applications in various fields:

  • Organic Synthesis: It serves as a useful intermediate in organic synthesis for constructing more complex molecules.
  • Pharmaceutical Development: Given its structural features, it may be explored for developing new pharmaceuticals or agrochemicals.
  • Material Science: This compound may find applications in creating functional materials due to its unique chemical properties.

Several compounds share structural similarities with 1-bromo-4-methanesulfinyl-2-methylbutane. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-Bromo-2-methylbutaneC5H11Br\text{C}_5\text{H}_{11}\text{Br}Simpler structure; lacks sulfinyl group
1-Bromo-3-methylbutaneC5H11Br\text{C}_5\text{H}_{11}\text{Br}Different branching; more steric hindrance
1-Bromo-4-(ethylsulfonyl)-2-methylbutaneC6H13BrOS\text{C}_6\text{H}_{13}\text{BrOS}Ethyl instead of methyl in sulfonyl group
1-Bromo-4-sulfanyl-2-methylbutaneC6H13BrS\text{C}_6\text{H}_{13}\text{BrS}Contains a thiol group instead of sulfinyl

The presence of the methanesulfinyl group in 1-bromo-4-methanesulfinyl-2-methylbutane distinguishes it from other similar compounds, potentially enhancing its reactivity and biological properties.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

211.98705 g/mol

Monoisotopic Mass

211.98705 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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